3-Amino-3-(3-fluorophenyl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated amino acids often involves multiple steps, including protection of amino groups, halogen-lithium exchange reactions, and final acidic hydrolysis. A notable example is the synthesis of amino-3-fluorophenyl boronic acid, achieved from 4-bromo-2-fluoroaniline with a yield of 47% after several steps, demonstrating the complexity and challenges in synthesizing such compounds (Das et al., 2003).
Molecular Structure Analysis
The molecular and electronic structure of 3-Amino-3-(4-fluorophenyl)propionic acid has been studied using DFT and ab initio methods. The zwitterionic forms, both monomer and dimer, display characteristic intra- and intermolecular hydrogen bonding, N–H⋯O, which are crucial for the stability and properties of the compound. The vibrational modes and electronic properties have been correlated with experimental IR and Raman spectra, providing insights into the compound's structural dynamics (Pallavi & Tonannavar, 2020).
Chemical Reactions and Properties
Although specific reactions and properties of 3-Amino-3-(3-fluorophenyl)propanoic acid are not detailed in the available literature, the synthesis and study of similar fluorinated amino acids offer insights into potential reactivities and properties. These compounds often participate in Suzuki cross-coupling reactions, asymmetric syntheses, and can be used as building blocks for biologically active compounds due to the unique electronic effects of the fluorine atom.
Physical Properties Analysis
The physical properties of such compounds are closely linked to their molecular structures. The presence of fluorine can significantly affect the acid-base behavior, solubility, and stability of the amino acid, making it an attractive candidate for various applications, including materials science and pharmaceuticals.
Chemical Properties Analysis
Fluorinated amino acids exhibit unique chemical properties due to the electron-withdrawing nature of the fluorine atom. This can lead to increased acidity of the adjacent amino group, altered reactivity in peptide bond formation, and increased resistance to metabolic degradation. These properties make fluorinated amino acids valuable for medicinal chemistry and drug design.
References
- Das, S., Alexeev, V., Sharma, A. C., Geib, S. J., & Asher, S. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44, 7719-7722.
- Pallavi, L., & Tonannavar, J. (2020). DFT zwitterion model for vibrational and electronic structure of unnatural 3-amino-3-(4-fluorophenyl)propionic acid, aided by IR and Raman spectroscopy. Journal of Molecular Structure, 1211, 128085.
Scientific Research Applications
Amino-3-fluorophenyl boronic acid, a derivative, shows potential for use in glucose sensing materials at physiological pH, which could be applied in pharmaceuticals and organic synthesis (Das et al., 2003).
Methylobacterium Y1-6 effectively produces S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate, with high enantioselective activity, making it a promising tool for drug research and the production of enantiopure compounds (Li et al., 2013).
Fluorescent amino acids, like 3-Amino-3-(4-fluorophenyl)propionic acid, have revolutionized chemical biology by enabling non-invasive studies in cells and organisms, allowing non-perturbative labeling of peptides and proteins for various applications (Cheng et al., 2020).
Enzymatic preparation of (S)-amino acid from racemic amino acid demonstrates potential for synthesizing an antidiabetic drug candidate (Chen et al., 2011).
3-Amino-3-(4-fluorophenyl)propionic acid has a stable zwitterionic structure, with properties consistent with experimental IR and Raman spectra, indicating its potential in molecular structure studies (Pallavi & Tonannavar, 2020).
New derivatives of N-phthalyl-3-amino-2-arylpropionic acid pantolactonyl ester have been identified, confirming their stereospecificity and S configuration, relevant in the field of stereochemistry (Rolland et al., 2000).
Genetically encoded fluorescent amino acids, like the derivatives of 3-amino-3-phenylpropionic acid, allow for studies of protein structure and function in various organisms (Summerer et al., 2006).
properties
IUPAC Name |
3-amino-3-(3-fluorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNJUJNKZBHINS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342249 | |
Record name | 3-amino-3-(3-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3-fluorophenyl)propanoic acid | |
CAS RN |
117391-51-2 | |
Record name | β-Amino-3-fluorobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117391-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-amino-3-(3-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanoic acid, β-amino-3-fluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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